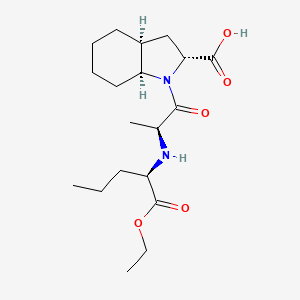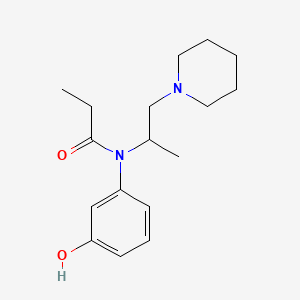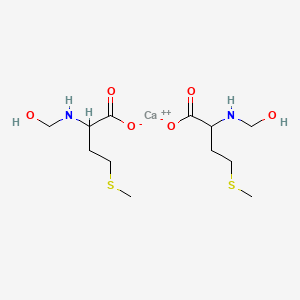
Calcium N-(hydroxymethyl)-DL-methionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium N-(hydroxymethyl)-DL-methionate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of methionine, an essential amino acid, and incorporates calcium, a vital mineral for numerous biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium N-(hydroxymethyl)-DL-methionate typically involves the reaction of methionine with formaldehyde in the presence of a calcium salt. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Methionine, formaldehyde, and a calcium salt (e.g., calcium chloride).
Conditions: The reaction is carried out in an aqueous medium at a temperature range of 25-50°C and a pH of 7-8.
Procedure: Methionine is dissolved in water, followed by the addition of formaldehyde and the calcium salt. The mixture is stirred and maintained at the specified temperature and pH until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium N-(hydroxymethyl)-DL-methionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Calcium N-(hydroxymethyl)-DL-methionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular processes and as a potential supplement for calcium and methionine.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and as a dietary supplement.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and as an additive in animal feed.
Wirkmechanismus
The mechanism of action of Calcium N-(hydroxymethyl)-DL-methionate involves its interaction with various molecular targets and pathways. The compound can:
Calcium Release: Release calcium ions, which play a crucial role in cellular signaling, muscle contraction, and bone formation.
Methionine Metabolism: Participate in methionine metabolism, contributing to the synthesis of proteins and other essential biomolecules.
Antioxidant Activity: Exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Methionine: A simpler derivative of methionine that also provides calcium and methionine but lacks the hydroxymethyl group.
Calcium N-(hydroxymethyl)-L-methionate: The L-isomer of the compound, which may have different biological activity and properties.
Calcium N-(hydroxymethyl)-D-methionate: The D-isomer, which may also exhibit distinct characteristics.
Uniqueness
Calcium N-(hydroxymethyl)-DL-methionate is unique due to its combination of calcium and methionine with a hydroxymethyl group, which may enhance its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52886-07-4 |
|---|---|
Molekularformel |
C12H24CaN2O6S2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
calcium;2-(hydroxymethylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C6H13NO3S.Ca/c2*1-11-3-2-5(6(9)10)7-4-8;/h2*5,7-8H,2-4H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
NWNPLGLJNZEMTE-UHFFFAOYSA-L |
Kanonische SMILES |
CSCCC(C(=O)[O-])NCO.CSCCC(C(=O)[O-])NCO.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


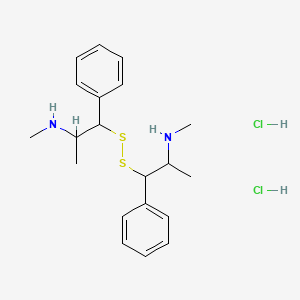
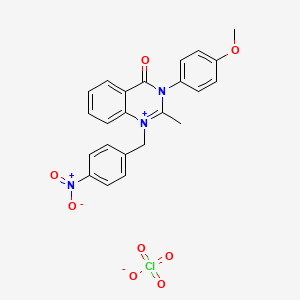
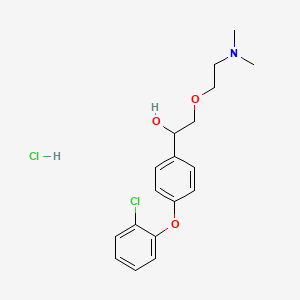
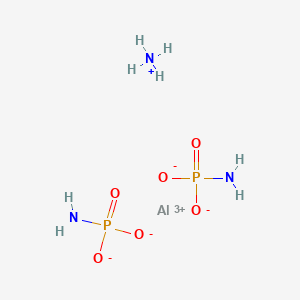

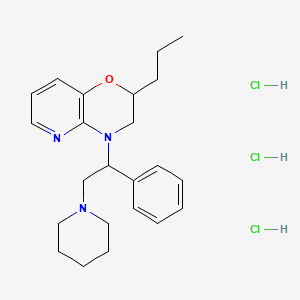




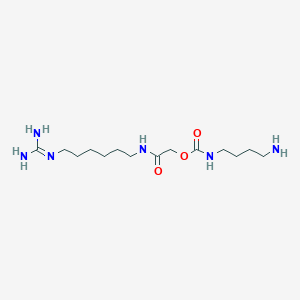
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
